molecular formula C11H9ClN2O2S2 B2715527 6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide CAS No. 496028-13-8

6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide

Cat. No.: B2715527
CAS No.: 496028-13-8
M. Wt: 300.78
InChI Key: RCHNGNGVLIFULL-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiazolo[2,3-c][1,2,4]thiadiazine core, which is fused with a 2-chlorophenyl group. The presence of the 2,2-dioxide functionality further adds to its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide typically involves the reaction of 2-chlorobenzenamine with carbon disulfide and hydrazine hydrate to form the intermediate 2-chlorophenylhydrazinecarbodithioate. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired compound. The reaction conditions often involve refluxing in ethanol or other suitable solvents, with the use of catalysts such as piperidine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Amines, thiols, alcohols

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chlorophenyl)-3,4-dihydrothiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide is unique due to its specific substitution pattern and the presence of the 2,2-dioxide functionality. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

6-(2-chlorophenyl)-3,4-dihydro-[1,3]thiazolo[2,3-c][1,2,4]thiadiazine 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S2/c12-9-4-2-1-3-8(9)10-7-17-11-13-18(15,16)6-5-14(10)11/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHNGNGVLIFULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)N=C2N1C(=CS2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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